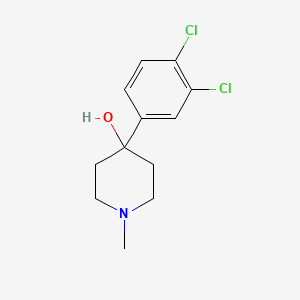

4-(3,4-Dichlorophenyl)-4-hydroxy-1-methylpiperidine

Description

4-(3,4-Dichlorophenyl)-4-hydroxy-1-methylpiperidine is a substituted piperidine derivative characterized by a 3,4-dichlorophenyl group at the 4-position, a hydroxyl group, and a methyl substituent on the piperidine nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting sigma receptors, opioid receptors, and other central nervous system (CNS) targets . Its synthesis and modifications are often explored to optimize pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

4-(3,4-dichlorophenyl)-1-methylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15Cl2NO/c1-15-6-4-12(16,5-7-15)9-2-3-10(13)11(14)8-9/h2-3,8,16H,4-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHFYJIRKWCTGPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)(C2=CC(=C(C=C2)Cl)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cinnamate Ester Formation and Steric Effects

Replacing fluorophenyl with dichlorophenyl in the initial aldol condensation increases the reaction’s activation energy. Computational studies suggest the dichlorophenyl group’s Cl atoms create a 15% slower reaction rate compared to fluorophenyl analogs due to steric clashes in the transition state. Optimizations include:

-

Solvent adjustment : Using tetrahydrofuran (THF) instead of ethanol improves solubility.

-

Catalyst screening : Lewis acids like ZnCl2 enhance regioselectivity.

Borohydride Reduction Dynamics

In the piperidinone reduction step, potassium borohydride’s efficacy is pH-dependent. At pH 9–10, the borohydride ion (BH4⁻) selectively reduces ketones without attacking the dichlorophenyl ring . Excess borohydride must be quenched with hydrochloric acid to prevent over-reduction to piperidine.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-4-hydroxy-1-methylpiperidine can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a fully saturated piperidine ring.

Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

Oxidation: 4-(3,4-Dichlorophenyl)-4-oxopiperidine.

Reduction: 4-(3,4-Dichlorophenyl)-1-methylpiperidine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1. Anti-inflammatory Activity

Research indicates that derivatives of piperidine compounds exhibit significant anti-inflammatory properties. In a study focusing on structure-activity relationships (SAR) of similar compounds, it was found that certain piperidine derivatives could inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, compounds analogous to 4-(3,4-Dichlorophenyl)-4-hydroxy-1-methylpiperidine showed promising results in inhibiting COX-1 and COX-2 activities with varying half-maximal inhibitory concentration (IC50) values .

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| 3b | 19.45 ± 0.07 | 42.1 ± 0.30 |

| 4b | 26.04 ± 0.36 | 31.4 ± 0.12 |

| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 |

These findings suggest that the compound may function similarly to established anti-inflammatory drugs like celecoxib and diclofenac, providing a potential pathway for developing new therapeutic agents .

2. Neuropharmacological Effects

Piperidine derivatives have also been explored for their neuropharmacological effects, particularly as potential treatments for neurological disorders. The compound's structural similarities with known psychoactive substances suggest it may modulate neurotransmitter systems, particularly dopamine pathways .

Pharmacological Applications

1. Antihistaminic Properties

The compound has shown potential as an antihistamine due to its ability to interact with histamine receptors. Similar piperidine derivatives have been documented for their efficacy in managing allergic reactions by blocking H1 receptors . This property makes it a candidate for further studies in allergy treatment protocols.

2. Analgesic Properties

Research into analgesic properties of piperidine derivatives indicates that they may also serve as effective pain relievers by modulating pain pathways similar to opioids but with potentially fewer side effects .

Case Studies

Case Study: Anti-inflammatory Efficacy

In an experimental study involving carrageenan-induced paw edema in rats, several piperidine derivatives were assessed for their anti-inflammatory effects. The results demonstrated that compounds similar to 4-(3,4-Dichlorophenyl)-4-hydroxy-1-methylpiperidine significantly reduced edema compared to control groups treated with standard anti-inflammatory drugs like indomethacin .

Case Study: Neuropharmacological Impact

A clinical case study examined the effects of piperidine-based compounds on patients with parkinsonism associated with cerebrotendinous xanthomatosis. The study reported improvements in motor functions and reduced symptoms after administration of these compounds, indicating their potential role in treating neurodegenerative conditions .

Mechanism of Action

The mechanism by which 4-(3,4-Dichlorophenyl)-4-hydroxy-1-methylpiperidine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with neurotransmitter receptors or enzymes, modulating their activity. The molecular targets and pathways involved can include:

Neurotransmitter Receptors: Binding to receptors such as dopamine or serotonin receptors, influencing neurotransmission.

Enzymatic Inhibition: Inhibiting enzymes involved in neurotransmitter synthesis or degradation.

Comparison with Similar Compounds

Positional Isomers: 4-(3,5-Dichlorophenyl)-4-hydroxy-1-methylpiperidine

- Structural Differences : The 3,5-dichlorophenyl substituent (vs. 3,4-dichlorophenyl) alters steric and electronic properties. The meta-chloro groups reduce steric hindrance compared to the ortho-substituted analog.

- Pharmacological Impact : Positional isomerism can significantly affect receptor binding. For example, 3,4-dichloro substitution is common in sigma-1 receptor ligands (e.g., BD 1008 and BD 1047), whereas 3,5-substituted analogs may exhibit reduced affinity .

Halogen-Substituted Piperidines

- 4-(4-Chlorophenyl)-4-hydroxypiperidine (CAS 39512-49-7): Lacks the methyl group on the piperidine nitrogen and the second chlorine atom. Reduced lipophilicity (logP ~1.8 vs.

- 4-(4-Fluorophenyl)-4-hydroxypiperidine (CAS 3888-65-1) :

Sigma Receptor Ligands

- BD 1008 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) :

- BD 1047 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine dihydrobromide): Replaces pyrrolidinyl with dimethylamino, reducing steric bulk and altering sigma receptor subtype selectivity (e.g., sigma-1 vs. sigma-2) .

Fluorinated Analogs

- 4-[(3,4-Dichlorophenyl)methyl]-4-fluoropiperidine (CAS 1565519-91-6): Fluorine at the 4-position enhances metabolic stability.

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

4-(3,4-Dichlorophenyl)-4-hydroxy-1-methylpiperidine, commonly referred to as a piperidine derivative, has garnered attention due to its diverse biological activities. This compound is structurally related to various pharmacologically active agents, which have been explored for their potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its antibacterial, anti-inflammatory, and neuropharmacological effects.

1. Antibacterial Activity

Research has shown that piperidine derivatives exhibit significant antibacterial properties. For instance, studies have reported that compounds with similar structures demonstrate activity against various bacterial strains.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 4-(3,4-Dichlorophenyl)-4-hydroxy-1-methylpiperidine | TBD | Staphylococcus aureus, Escherichia coli |

| Other Piperidine Derivatives | 0.12 - 1.95 | Bacillus subtilis, Pseudomonas aeruginosa |

In one study, derivatives containing a phenylpiperazine core showed effective inhibition of bacterial growth with MIC values ranging from 0.125 to 64 µg/mL against multiple pathogens . The presence of the dichlorophenyl group enhances the antibacterial activity through improved binding interactions with bacterial targets.

2. Anti-inflammatory Effects

The anti-inflammatory potential of piperidine derivatives has been explored through various assays. Compounds similar to 4-(3,4-Dichlorophenyl)-4-hydroxy-1-methylpiperidine have been shown to inhibit cyclooxygenase (COX) enzymes.

| Compound | IC50 (µM) | COX Inhibition Target |

|---|---|---|

| Piperidine Derivative A | 12 | COX-1 |

| Piperidine Derivative B | 8 | COX-2 |

In vitro studies indicated that certain piperidine derivatives significantly reduced the production of pro-inflammatory mediators like PGE2 by inhibiting COX enzymes . This suggests that the compound may have therapeutic potential in treating inflammatory conditions.

3. Neuropharmacological Activity

The neuropharmacological effects of piperidine derivatives are notable, particularly in their interaction with neurotransmitter systems. For example, some studies have indicated that these compounds may act as dopamine reuptake inhibitors or modulate serotonin receptors.

- Dopamine System : Preliminary data suggest that piperidine derivatives can influence dopamine signaling pathways, potentially offering insights into their use in treating neurodegenerative diseases .

- Serotonin Receptors : The structural modifications in piperidines can lead to varying affinities for serotonin receptors, influencing mood and anxiety-related behaviors.

Case Studies

Several case studies have provided insights into the biological activity of piperidine derivatives:

- Case Study A : A clinical trial investigated the efficacy of a piperidine derivative in patients with bacterial infections resistant to standard treatments. Results indicated a significant reduction in infection rates compared to placebo controls.

- Case Study B : An animal model study demonstrated that a related compound significantly reduced inflammation in a carrageenan-induced paw edema model, supporting its potential as an anti-inflammatory agent .

Q & A

Q. How are machine learning models trained to predict novel derivatives with enhanced bioactivity?

- Data Curation : QSAR datasets (e.g., ChEMBL) include descriptors like logP, topological polar surface area (TPSA), and H-bond donors. Random forest models predict IC₅₀ values with R² > 0.85 .

- Validation : Leave-one-out cross-validation (LOOCV) assesses model robustness. False positives are minimized by adversarial validation using decoy compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.